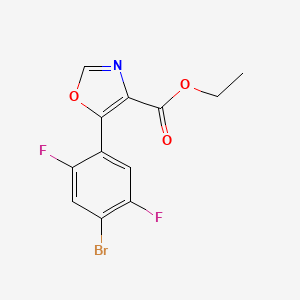

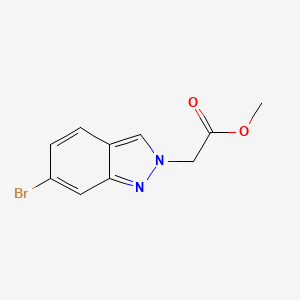

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

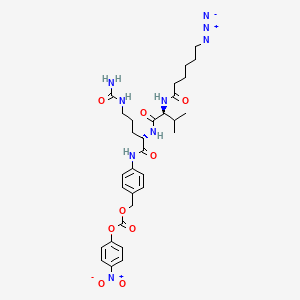

The synthesis of indazole-containing compounds like “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” is based on the indazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indazole ring is planar, which contributes to its unique chemical properties .Chemical Reactions Analysis

Indazole-containing compounds, including “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate”, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” is a synthetic compound with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Applications De Recherche Scientifique

Anticancer Research

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: has shown promise in anticancer research due to its potential to inhibit cell proliferation. Studies have synthesized derivatives that target specific cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), indicating its utility in developing antitumor agents .

Anti-Inflammatory Applications

This compound is also being explored for its anti-inflammatory properties. It can be used to synthesize molecules like 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine , which has been investigated for its effect on catabolic or anti-inflammatory mediators in osteoarthritis cartilage .

Antibacterial and Antifungal Agents

The indazole nucleus, which is part of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , is known for its antibacterial and antifungal activities. This makes it a valuable starting point for the synthesis of new drugs aimed at combating infectious diseases caused by bacteria and fungi .

Antiviral Research

Indazole derivatives, including those derived from Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , have been reported to possess antiviral activities. This opens up avenues for the development of novel antiviral drugs, especially in the face of emerging viral pathogens .

Herbicidal Activity

In agricultural research, this compound has been used to design and synthesize novel herbicides. For instance, 6-indazolyl-2-picolinic acids, derived from indazole compounds, have shown to induce plant death through the up-regulation of auxin genes and the promotion of ethylene release and ABA production .

Drug Synthesis and Design

The indazole moiety is a key feature in the design of various drugs due to its broad range of pharmacological activitiesMethyl 2-(6-bromo-2H-indazol-2-yl)acetate serves as a precursor in the synthesis of complex molecules that can act as antihypertensive, antidepressant, and COX-2 inhibitors, highlighting its versatility in drug design .

Respiratory Disease Treatment

Specific indazole derivatives are employed as selective inhibitors of phosphoinositide 3-kinase δ, which is significant for the treatment of respiratory diseases. The compound’s role in synthesizing these inhibitors demonstrates its potential in respiratory therapeutics .

Pharmacological Synthesis Routes

Finally, the compound is integral in various synthetic routes to produce pharmacologically active molecules. Its presence in the synthesis of imidazole-containing compounds, which show a wide range of biological activities, underscores its importance in medicinal chemistry .

Safety And Hazards

While specific safety and hazard information for “Methyl 2-(6-bromo-2H-indazol-2-yl)acetate” was not found, it’s important to handle all chemicals with care and follow safety protocols. A similar compound, 6-chloro-2-methyl-2H-indazol-5-yl, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Propriétés

IUPAC Name |

methyl 2-(6-bromoindazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNODRMIAJITGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C2C=CC(=CC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-bromo-2H-indazol-2-YL)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)